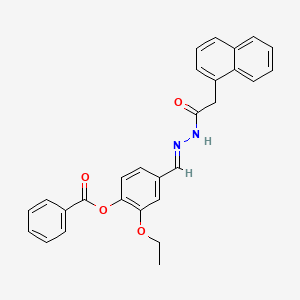![molecular formula C26H17Cl3O2S4 B11540889 1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of bis(4-chlorophenyl)sulfone involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorothiophenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). The reaction proceeds as follows:
C6H5SO2Cl+C6H4ClSH→C12H8Cl2O2S+HCl
Industrial Production: Bis(4-chlorophenyl)sulfone is industrially produced using similar synthetic routes on a larger scale. Optimization of reaction conditions and purification steps ensures high yields.
Chemical Reactions Analysis
Reactivity: Bis(4-chlorophenyl)sulfone undergoes various reactions:
Electrophilic aromatic substitution: It can react with electrophiles (e.g., halogens, nitro groups) at the aromatic positions.
Benzylic substitution: The benzylic position is susceptible to nucleophilic substitution reactions .
Halogenation: Reaction with halogens (e.g., chlorine, bromine) in the presence of Lewis acids.
Sulfonation: Treatment with sulfuric acid or chlorosulfonic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Major Products: The major products depend on the specific reaction conditions. For example, halogenation leads to chlorinated or brominated derivatives.
Scientific Research Applications
Bis(4-chlorophenyl)sulfone finds applications in:
Polymer Chemistry: It serves as a monomer for the synthesis of high-temperature-resistant polymers.
Medicine: Historically, it was used as an antiseptic and in the treatment of skin diseases.
Material Science: It contributes to the development of flame-retardant materials.
Mechanism of Action
The exact mechanism of its effects depends on the specific application. In polymer chemistry, it acts as a cross-linking agent, enhancing material properties. In medicine, its antimicrobial properties are attributed to its ability to disrupt cell membranes.
Comparison with Similar Compounds
Bis(4-chlorophenyl)sulfone is unique due to its combination of aromatic and sulfone functionalities. Similar compounds include other sulfones (e.g., diphenyl sulfone) and aromatic halides.
Properties
Molecular Formula |
C26H17Cl3O2S4 |
|---|---|
Molecular Weight |
596.0 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)-1,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl-4-chlorobenzene |
InChI |
InChI=1S/C26H17Cl3O2S4/c27-18-6-12-21(13-7-18)32-25(33-22-14-8-19(28)9-15-22)26(34-23-16-10-20(29)11-17-23)35(30,31)24-4-2-1-3-5-24/h1-17H |
InChI Key |
JAIOFSSKDAIGER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-bis(4-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11540807.png)
![2-[(2-nitrophenyl)amino]-2-oxoethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B11540817.png)
![2-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540827.png)
![N-{(1Z)-3-oxo-3-[(2E)-2-(2-oxo-2-phenylethylidene)hydrazinyl]-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11540833.png)
![1-[4-(4-bromophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11540836.png)
![N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-3-hydroxybenzohydrazide](/img/structure/B11540837.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11540838.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B11540855.png)
![2-[(3-Bromophenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11540858.png)
![2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11540863.png)
![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11540877.png)
![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)
